Cas no 749932-54-5 (4-Bromo-1-ethxoy-2-ethylbenzene)

4-Bromo-1-ethoxy-2-ethylbenzene is a brominated aromatic compound featuring an ethoxy and ethyl substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom offers a versatile site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the ethoxy group enhances solubility and influences electronic properties. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. The compound is typically handled under standard laboratory conditions, with stability suitable for controlled storage and use in research or industrial applications.
4-Bromo-1-ethxoy-2-ethylbenzene structure
749932-54-5 structure
Product Name:4-Bromo-1-ethxoy-2-ethylbenzene
CAS No:749932-54-5
MF:C10H13BrO
MW:229.113622426987
MDL:MFCD18825259
CID:561539
PubChem ID:18712022
Update Time:2025-05-20

4-Bromo-1-ethxoy-2-ethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-bromo-1-ethoxy-2-ethyl-
    • 4-Bromo-1-ethoxy-2-ethylbenzene
    • Benzene, 4-bromo-1-ethoxy-2-ethyl- (9CI)
    • SCHEMBL3988013
    • E91702
    • FCBPYBOOXFYKJC-UHFFFAOYSA-N
    • 4-Bromo-1-ethxoy-2-ethylbenzene
    • MFCD18825259
    • 4-bromo-1-ethoxy-2-ethyl-benzene
    • 749932-54-5
    • CS-0193991
    • AKOS027414325
    • DTXSID60595780
    • BENZENE, 4-BROMO-1-ETHOXY-2-ETHYL-
    • DB-285329
    • MDL: MFCD18825259
    • Inchi: 1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: FCBPYBOOXFYKJC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CC)OCC

Computed Properties

  • Exact Mass: 228.01499
  • Monoisotopic Mass: 228.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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4-Bromo-1-ethxoy-2-ethylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:749932-54-5)4-Bromo-1-ethxoy-2-ethylbenzene
Order Number:A1174150
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):189.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1-ethxoy-2-ethylbenzene

Professional Introduction to 4-Bromo-1-ethoxy-2-ethylbenzene (CAS No. 749932-54-5)

4-Bromo-1-ethoxy-2-ethylbenzene, identified by its Chemical Abstracts Service (CAS) number 749932-54-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic molecule, featuring both bromine and ethoxy substituents, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various chemical applications.

The structural composition of 4-Bromo-1-ethoxy-2-ethylbenzene consists of a benzene ring substituted with a bromine atom at the 4-position, an ethoxy group at the 1-position, and an ethyl group at the 2-position. This specific arrangement imparts unique reactivity patterns, making it a compound of interest for synthetic chemists. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, 4-Bromo-1-ethoxy-2-ethylbenzene has been explored in the context of drug discovery and medicinal chemistry. Its aromatic system provides a scaffold that can be modified to develop novel therapeutic agents. For instance, researchers have investigated its potential as a precursor in synthesizing small-molecule inhibitors targeting various biological pathways. The ethoxy and ethyl groups contribute to the compound's lipophilicity, which is often a desirable property in drug candidates due to enhanced membrane permeability.

One of the most compelling aspects of 4-Bromo-1-ethoxy-2-ethylbenzene is its utility in constructing biaryl structures, which are prevalent in many biologically active molecules. The bromine substituent at the 4-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with other aryl or heteroaryl components. This capability has been leveraged in the synthesis of complex natural products and artificial ligands for enzymes and receptors.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-Bromo-1-ethoxy-2-ethylbenzene. For example, transition-metal-catalyzed reactions have been optimized to facilitate more efficient and selective transformations of this compound. These improvements have not only streamlined synthetic routes but also expanded the scope of possible derivatives, opening new avenues for medicinal chemistry investigations.

The pharmaceutical industry has shown particular interest in 4-Bromo-1-ethoxy-2-ethylbenzene due to its potential as a building block for antiviral and anticancer agents. Studies have demonstrated that derivatives of this compound can interact with specific targets involved in viral replication or tumor growth. The ability to modify its structure allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.

Moreover, 4-Bromo-1-ethoxy-2-ethylbenzene has found applications beyond pharmaceuticals. In materials science, its aromatic nature makes it suitable for designing organic semiconductors and liquid crystals. These materials are integral to electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The bromine substituent facilitates further functionalization, enabling the creation of tailored materials with specific electronic properties.

The synthesis of 4-Bromo-1-ethoxy-2-ethylbenzene itself is an intriguing process that showcases modern synthetic strategies. Traditional methods often involve multi-step sequences with moderate yields and harsh conditions. However, recent innovations have led to more sustainable and efficient routes. For instance, catalytic processes that minimize waste have been developed, aligning with green chemistry principles. These advancements not only improve the practicality of obtaining 4-Bromo-1-ethoxy-2-ethylbenzene but also contribute to reducing the environmental impact of chemical synthesis.

In conclusion,4-Bromo -1 - eth oxy - 2 - eth ylbe nzene (CAS No .749932 -54 -5 ) is a multifaceted compoun d wi th prom is ing appl icati ons i n pharma ceutical s , materi als sc ience , an d othe r fi elds . Its unique structur al featu res an d reactivity make it a valuable intermediate for synthetic chemists . As resear ch conti nu es t o explo re its potent i al , we can expect further innovati ons an d applicati ons to emerge . The compoun d's versatility underscores its importance as a cornerstone i n modern chemical research .

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Amadis Chemical Company Limited
(CAS:749932-54-5)4-Bromo-1-ethxoy-2-ethylbenzene
A1174150
Purity:99%
Quantity:1g
Price ($):189.0
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